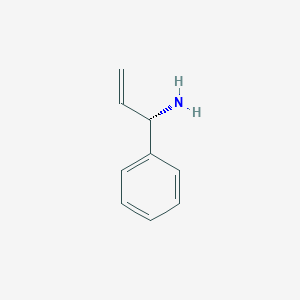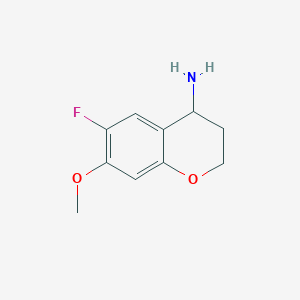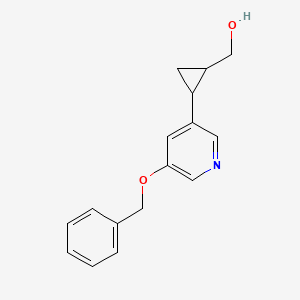
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol is an organic compound with the molecular formula C16H17NO2 It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyloxy-substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol typically involves the following steps:
Formation of the Benzyloxy-Substituted Pyridine: This can be achieved through a nucleophilic substitution reaction where a benzyloxy group is introduced to the pyridine ring.
Methanol Addition: The final step involves the addition of a methanol group to the cyclopropyl moiety, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group, potentially yielding various reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced pyridine derivatives, deoxygenated benzyloxy groups.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(5-(Benzyloxy)pyridin-3-YL)cyclopropyl)methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2-(5-(Ethoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Methoxy)pyridin-3-YL)cyclopropyl)methanol
- (2-(5-(Phenoxy)pyridin-3-YL)cyclopropyl)methanol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the pyridine ring (benzyloxy vs. ethoxy, methoxy, phenoxy).
- Reactivity: The benzyloxy group may offer different reactivity profiles compared to other substituents, influencing the compound’s chemical behavior and potential applications.
- Applications: While similar compounds may share some applications, the unique properties of the benzyloxy group can provide distinct advantages in specific research contexts.
Eigenschaften
CAS-Nummer |
2089650-75-7 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
[2-(5-phenylmethoxypyridin-3-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C16H17NO2/c18-10-14-7-16(14)13-6-15(9-17-8-13)19-11-12-4-2-1-3-5-12/h1-6,8-9,14,16,18H,7,10-11H2 |
InChI-Schlüssel |
XNAQOBNQFXHBBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C2=CC(=CN=C2)OCC3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
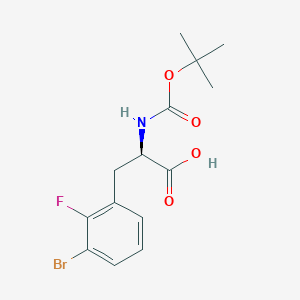

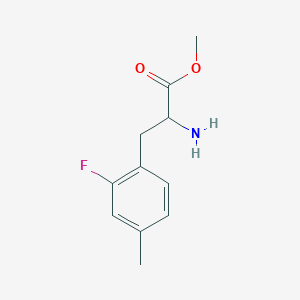

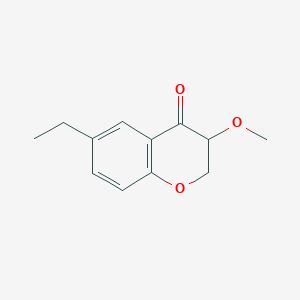
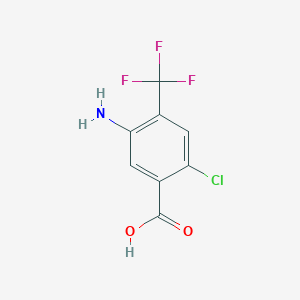

![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
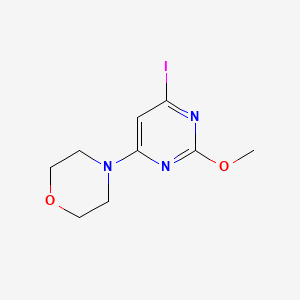
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

